molecular formula C10H7ClN2O2 B13940569 5-Chloro-2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde

5-Chloro-2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde

Cat. No.: B13940569
M. Wt: 222.63 g/mol
InChI Key: HFUBAEJTBYIZGY-UHFFFAOYSA-N
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Description

5-Chloro-3,4-dihydro-2-methyl-3-oxo-6-quinoxalinecarboxaldehyde is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,4-dihydro-2-methyl-3-oxo-6-quinoxalinecarboxaldehyde typically involves the condensation of appropriate aniline derivatives with glyoxal or its equivalents. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the quinoxaline ring.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that the compound can undergo.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products:

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxalines.

    Substitution: Halogenated, nitrated, or sulfonated quinoxalines.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various quinoxaline derivatives, which are important in the development of new materials and catalysts.

Biology: In biological research, it serves as a scaffold for the design of enzyme inhibitors and receptor antagonists.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3,4-dihydro-2-methyl-3-oxo-6-quinoxalinecarboxaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an antagonist or agonist, influencing cellular signaling processes.

Comparison with Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline family.

    2-Methylquinoxaline: A closely related derivative with similar biological activities.

    6-Chloroquinoxaline: Another halogenated quinoxaline with comparable properties.

Uniqueness: 5-Chloro-3,4-dihydro-2-methyl-3-oxo-6-quinoxalinecarboxaldehyde stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro and aldehyde groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various applications.

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

5-chloro-2-methyl-3-oxo-4H-quinoxaline-6-carbaldehyde

InChI

InChI=1S/C10H7ClN2O2/c1-5-10(15)13-9-7(12-5)3-2-6(4-14)8(9)11/h2-4H,1H3,(H,13,15)

InChI Key

HFUBAEJTBYIZGY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=C(C=C2)C=O)Cl)NC1=O

Origin of Product

United States

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